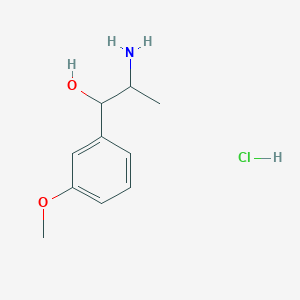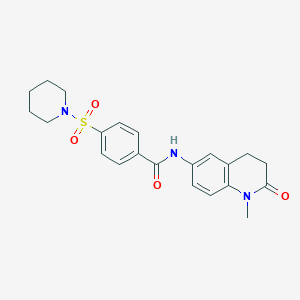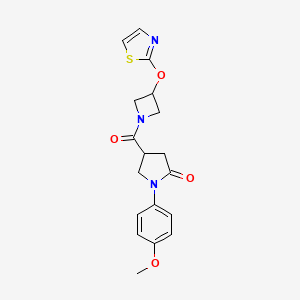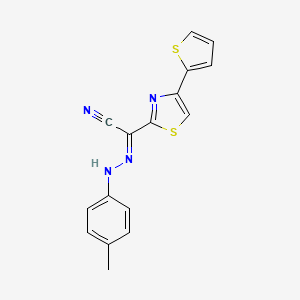
2-Amino-1-(3-methoxyphenyl)propan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound has been a subject of synthesis and structural analysis studies. For example, it was involved in the condensation reaction to create a complex structure exhibiting disorder of certain groups and revealing interactions that sustain crystal packing (Rivera et al., 2022). Additionally, it played a role in the efficient synthesis of key intermediates for further biological evaluations (Matsui et al., 2003). Furthermore, its derivatives were synthesized and characterized for their antioxidant activities, contributing valuable insights into the potential therapeutic applications of such compounds (Sulpizio et al., 2016).
Pharmacodynamics and Biological Evaluations
The compound's derivatives were identified as new classes of inhibitors of TNF-alpha production, offering insights into their pharmacodynamics and potential therapeutic applications. The compounds demonstrated sufficient potency and an acceptable safety margin in various evaluations, indicating their significance in the medical field (Matsui et al., 2003). Additionally, novel series of derivatives were synthesized and evaluated for their uterine relaxant activity, showing significant potential in delaying the onset of labor in pregnant rats and presenting minimal cardiac stimulant potential (Viswanathan & Chaudhari, 2006).
Antimicrobial and Antiradical Activities
The compound's derivatives have also been synthesized and evaluated for their antimicrobial and antiradical activities. These studies provide valuable insights into the potential use of these compounds in treating infections and as antioxidants (Čižmáriková et al., 2020). Additionally, some derivatives showed pronounced anticonvulsive activities and were evaluated for their n-cholinolytic activities, indicating their potential in the treatment of neurological disorders (Papoyan et al., 2011).
Metabolism and Toxicity Studies
The compound has been a subject of metabolic studies in animal models, revealing various pathways and metabolites, which are crucial for understanding its pharmacokinetics and potential toxicity (Kanamori et al., 2002). Moreover, the toxicity and cytotoxicity of certain derivatives have been assessed, providing valuable information on their safety and potential environmental impacts (Pelizaro et al., 2019).
Propriétés
IUPAC Name |
2-amino-1-(3-methoxyphenyl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11)10(12)8-4-3-5-9(6-8)13-2;/h3-7,10,12H,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLYGHFYAIGIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)OC)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-methoxyphenyl)propan-1-ol hydrochloride | |
CAS RN |
1034156-00-7 |
Source


|
| Record name | 2-amino-1-(3-methoxyphenyl)propan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2460836.png)
![3-(Tert-butoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B2460837.png)
![N-(4-ethylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2460838.png)






![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2460847.png)


![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide](/img/structure/B2460855.png)
